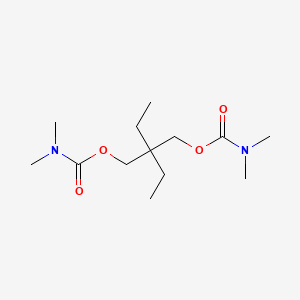
2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) is a chemical compound with the molecular formula C13H26N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two carbamate groups attached to a diethyl-propanediol backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) typically involves the reaction of 2,2-Diethyl-1,3-propanediol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Diethyl-1,3-propanediol+2Dimethylcarbamoyl chloride→2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate)+2HCl
Industrial Production Methods
In industrial settings, the production of 2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2-Diethyl-1,3-propanediol and dimethylcarbamic acid.
Oxidation: Oxidative reactions can lead to the formation of corresponding carbonyl compounds.
Substitution: The carbamate groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2,2-Diethyl-1,3-propanediol and dimethylcarbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying carbamate interactions with biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) involves its interaction with specific molecular targets, such as enzymes. The carbamate groups can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in understanding its biological effects and potential therapeutic applications.
相似化合物的比较
Similar Compounds
2,2-Diethyl-1,3-propanediol: The parent compound without the carbamate groups.
Dimethylcarbamic acid: A simpler carbamate compound.
2,2-Diethyl-1,3-propanediol bis(N-methylcarbamate): A similar compound with methyl groups instead of dimethyl groups.
Uniqueness
2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate) is unique due to its dual carbamate groups, which enhance its reactivity and potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industry.
属性
CAS 编号 |
63834-75-3 |
|---|---|
分子式 |
C13H26N2O4 |
分子量 |
274.36 g/mol |
IUPAC 名称 |
[2-(dimethylcarbamoyloxymethyl)-2-ethylbutyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-7-13(8-2,9-18-11(16)14(3)4)10-19-12(17)15(5)6/h7-10H2,1-6H3 |
InChI 键 |
SYJOHJHUOWQNTH-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(COC(=O)N(C)C)COC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


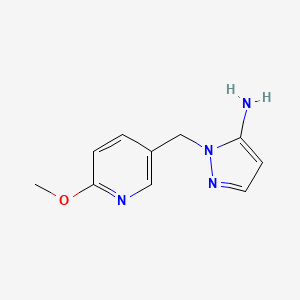
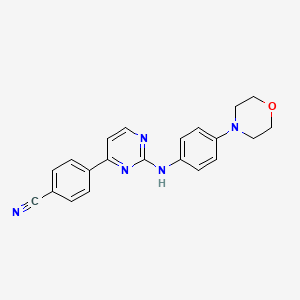
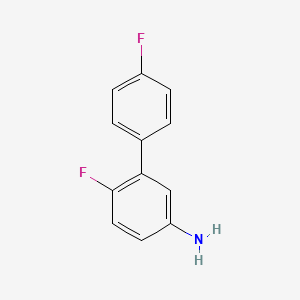



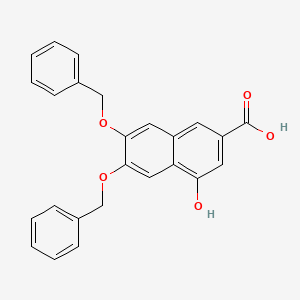

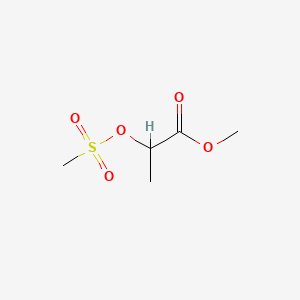

![4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13933169.png)
![1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13933170.png)
![Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate](/img/structure/B13933172.png)

